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Compound of Interest

Compound Name: 6,7-Dimethoxyquinoxaline

Cat. No.: B1596642 Get Quote

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged

scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of

pharmacological activities, including anticancer, antihypertensive, anti-inflammatory,

antimicrobial, and anticonvulsant properties.[1] The addition of two methoxy groups at the 6

and 7 positions significantly influences the molecule's electronic properties and its ability to

form key interactions with biological targets. This substitution pattern has proven particularly

fruitful in the development of kinase inhibitors, where the methoxy groups often anchor the

molecule within the ATP-binding pocket of enzymes.[2][3]

The 6,7-dimethoxyquinazoline core is a versatile platform for drug discovery, with its derivatives

being explored for the treatment of cancer, hypertension, and parasitic diseases.[2] This guide

will delve into the fundamental properties, synthesis, and extensive applications of this crucial

chemical entity.

Physicochemical and Spectroscopic Profile
Core Compound: 6,7-Dimethoxyquinazoline
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Property Value Reference

CAS Number 4101-33-1 [4]

Molecular Formula C₁₀H₁₀N₂O₂ [4][5]

Molecular Weight 190.20 g/mol [4][5]

Appearance Crystalline solid

Topological Polar Surface Area 44.2 Å² [4]

Hydrogen Bond Acceptor

Count
4 [4]

Rotatable Bond Count 2 [4]

Spectroscopic Data
While a comprehensive public database of spectra for the parent 6,7-dimethoxyquinazoline is

not readily available, extensive spectral data exists for its numerous derivatives. The following

provides a general expectation for the key spectroscopic features, with specific examples from

derivatives cited.

¹H NMR: The proton NMR spectra of 6,7-dimethoxyquinazoline derivatives typically show

two singlets for the aromatic protons on the quinazoline core. The two methoxy groups will

also present as distinct singlets, usually in the range of 3.8-4.0 ppm. For example, in

derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, aromatic protons appear as

singlets around 6.9 and 7.4 ppm, with methoxy protons at approximately 3.8 and 3.9 ppm.[1]

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic and

heteroaromatic carbons, as well as the methoxy carbons.

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will correspond to

the molecular weight of the specific derivative. Common fragmentation patterns can often be

observed. For instance, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione show a

strong [M+H]⁺ peak in ESI-MS.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

C=N stretching within the quinazoline ring, aromatic C=C stretching, and C-O stretching of

the methoxy groups. For instance, in 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline

derivatives, a C=N stretch is observed around 1628 cm⁻¹.[6]

Synthesis of the 6,7-Dimethoxyquinazoline Core and
Key Intermediates
The synthesis of the 6,7-dimethoxyquinazoline scaffold and its derivatives can be achieved

through various routes. A common and versatile strategy involves the construction of the

quinazoline ring from substituted anthranilic acid precursors. A particularly important

intermediate for further derivatization is 4-amino-2-chloro-6,7-dimethoxyquinazoline.

General Synthesis Workflow
The following diagram illustrates a common synthetic pathway to key 6,7-dimethoxyquinazoline

intermediates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antiinflammatory-activity-of-novel-2chloro4aryl-amino6-7dimethoxy-quinazoline-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-4,5-
dimethoxybenzoic acid

6,7-Dimethoxyquinazoline-
2,4(1H,3H)-dione

  Reaction with
  Urea or Cyanate

2,4-Dichloro-6,7-
dimethoxyquinazoline

  Chlorination (e.g., POCl₃)

4-Amino-2-chloro-
6,7-dimethoxyquinazoline

  Amination (e.g., NH₃)

Diverse 6,7-Dimethoxyquinazoline
Derivatives

  Nucleophilic Substitution

Click to download full resolution via product page

Caption: General synthetic workflow for 6,7-dimethoxyquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 2,4-
Dichloro-6,7-dimethoxyquinazoline
This protocol describes the chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key

step in producing a versatile intermediate for further functionalization.[6]

Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is

essential to convert the hydroxyl groups of the dione into reactive chloro groups. N,N-

dimethylaniline often acts as a catalyst in such reactions.
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Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

The final product can be characterized by its melting point and spectroscopic methods (IR,

NMR) to confirm the successful conversion.

Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus

oxychloride (POCl₃, ~3 volumes).

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (~0.3 equivalents).

Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold

water with vigorous stirring.

Isolation: The resulting precipitate is collected by filtration and washed thoroughly with

distilled water.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent if necessary.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-
chloro-6,7-dimethoxyquinazoline
This protocol outlines the selective amination of the more reactive 4-position of the dichloro

intermediate.[7]

Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to

nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the

specific introduction of an amino group at C4.

Self-Validation: The product can be identified by its high melting point (around 300°C with

decomposition) and confirmed by HPLC for purity and spectroscopic analysis.[7]

Protocol:
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Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable

solvent such as tetrahydrofuran (THF).

Amination: Add aqueous ammonium hydroxide (25%) to the solution at ambient temperature.

Reaction: Stir the mixture vigorously for approximately 24 hours.

Isolation: The product, which precipitates from the reaction mixture, is collected by filtration.

Washing and Drying: Wash the solid with water and then an organic solvent like THF to

remove impurities. Dry the product under vacuum.

Applications in Drug Development
The 6,7-dimethoxyquinazoline scaffold is a key component in numerous drugs and clinical

candidates, primarily due to its ability to mimic the adenine part of ATP and bind to the hinge

region of protein kinases.[8]

Kinase Inhibitors in Oncology
Many derivatives of 6,7-dimethoxyquinazoline are potent inhibitors of tyrosine kinases, which

are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8]
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Caption: Inhibition of EGFR signaling by 6,7-dimethoxyquinazoline derivatives.
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Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They bind

to the ATP-binding site of the kinase domain of growth factor receptors like the Epidermal

Growth Factor Receptor (EGFR), preventing ATP from binding and subsequent

autophosphorylation and activation of downstream signaling pathways. This leads to the

inhibition of cell proliferation and induction of apoptosis in cancer cells.[9]

Examples of Clinically Relevant Derivatives:

Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell

lung cancer.

Erlotinib (Tarceva®): Another EGFR inhibitor used for non-small-cell lung cancer and

pancreatic cancer.

Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, used in the treatment of breast

cancer.

Antihypertensive Agents
Certain 4-amino-6,7-dimethoxyquinazoline derivatives are potent α1-adrenergic receptor

antagonists.[1]

Mechanism of Action: These compounds block the α1-adrenergic receptors on vascular smooth

muscle, leading to vasodilation and a reduction in blood pressure.

Examples of Drugs:

Prazosin (Minipress®)

Doxazosin (Cardura®)

Terazosin (Hytrin®)

These drugs are widely used in the management of hypertension.[7]

Other Therapeutic Areas
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The versatility of the 6,7-dimethoxyquinazoline scaffold has led to its investigation in a variety

of other therapeutic areas, including:

Anti-inflammatory agents[6]

Antimicrobial agents[1]

Antiparasitic agents (e.g., for trypanosomiasis)[2]

Structure-Activity Relationship (SAR) Insights
Extensive research has provided valuable insights into the structure-activity relationships of

6,7-dimethoxyquinazoline derivatives, particularly as kinase inhibitors.[10]

4-Position: The 4-position is crucial for activity. Substitution with a small, anilino group is

often optimal for binding to the hinge region of kinases.[10]

6,7-Positions: The dimethoxy substitution at these positions is critical for potency and

selectivity. These groups often form hydrogen bonds with residues in the ATP-binding

pocket. There is some tolerance for bulkier substituents at these positions, which can be

exploited to fine-tune activity.[10]

Substituents on the 4-Anilino Ring: The nature and position of substituents on the 4-anilino

ring can significantly impact potency and selectivity. Small, lipophilic, electron-withdrawing

groups are often favored.[10]

Conclusion
While the initially requested 6,7-dimethoxyquinoxaline is not a prominent compound in the

current scientific landscape, its isomer, 6,7-dimethoxyquinazoline, stands out as a highly

privileged and versatile scaffold. Its intrinsic properties make it an ideal starting point for the

development of a wide range of therapeutic agents, from life-saving cancer drugs to widely

used antihypertensives. The synthetic accessibility of its core and the potential for diverse

functionalization ensure that the 6,7-dimethoxyquinazoline moiety will continue to be a fertile

ground for innovation in drug discovery for the foreseeable future. This guide provides a solid

foundation for researchers and drug development professionals looking to leverage the power

of this remarkable pharmacophore.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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